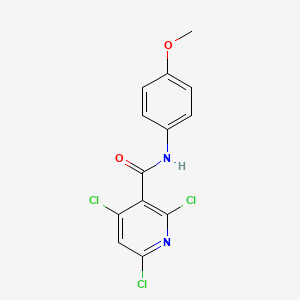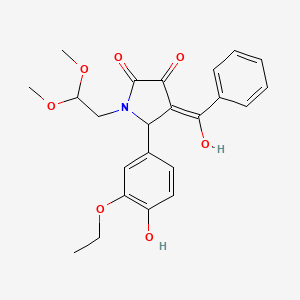![molecular formula C20H15FO5S B11080908 Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B11080908.png)
Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate is an organic compound that features a benzyl ester linked to a benzoate group, which is further substituted with a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate typically involves the esterification of 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction conditions are typically mild, with the reaction proceeding at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under basic conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoic acid derivatives.
Oxidation: Formation of 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoic acid.
Reduction: Formation of benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzyl alcohol.
Scientific Research Applications
Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as flame-retardant epoxy resins.
Mechanism of Action
The mechanism of action of Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate
- Benzyl 4-{[(4-bromophenyl)sulfonyl]oxy}benzoate
- Benzyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate
Uniqueness
Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where stability and specific reactivity are crucial, such as in pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C20H15FO5S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzyl 4-(4-fluorophenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C20H15FO5S/c21-17-8-12-19(13-9-17)27(23,24)26-18-10-6-16(7-11-18)20(22)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
YTZFJAYOQJBOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11080854.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11080857.png)
-yl)ethanoate](/img/structure/B11080868.png)
![11-(2,3,4-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080882.png)
![[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-](/img/structure/B11080887.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080895.png)
![(2Z)-2-(4-chlorobenzylidene)-5-[(E)-2-(2-chlorophenyl)ethenyl]-7,7-dimethyl-7H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11080897.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11080898.png)
![4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080902.png)


![4-chloro-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B11080919.png)
